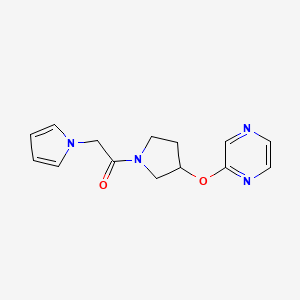

1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-2-pyrrol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-14(11-17-6-1-2-7-17)18-8-3-12(10-18)20-13-9-15-4-5-16-13/h1-2,4-7,9,12H,3,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHLWCBCUCBQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)CN3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrazine and pyrrole intermediates. These intermediates are then coupled through a series of reactions that may include nucleophilic substitution, cyclization, and condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)propanone

- 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)butanone

Uniqueness

1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to its specific combination of pyrazine, pyrrolidine, and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound that exhibits a unique structural arrangement, incorporating a pyrazine moiety, a pyrrolidine ring, and a pyrrole ring. This structural diversity suggests potential for significant biological activity, making it a candidate for various therapeutic applications.

Structural Features

The compound's molecular formula is , with a molecular weight of 273.29 g/mol. The presence of multiple heterocycles enhances its interaction with biological targets, potentially leading to novel therapeutic effects.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.29 g/mol |

| Structural Components | Pyrazine, Pyrrolidine, Pyrrole |

Biological Activity

Research indicates that compounds with similar structural features often exhibit various pharmacological activities, including:

- Antimicrobial Activity : The pyrazine and pyrrolidine components are known for their antimicrobial properties. Studies suggest that derivatives of such compounds can effectively combat resistant strains of bacteria and fungi.

- Anticancer Effects : The indole and pyrrole structures are frequently associated with anticancer activity. Compounds containing these moieties have been shown to induce apoptosis in cancer cells.

Case Studies

- Antifungal Activity Against Candida auris : A study synthesized novel derivatives based on similar structures that demonstrated significant antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. These derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal potential .

- Cell Cycle Arrest and Apoptosis Induction : Research on related compounds has shown that they can induce cell cycle arrest and apoptosis in various cancer cell lines. This mechanism is crucial for developing new cancer therapies targeting resistant tumors .

The biological activity of this compound may involve:

- Inhibition of Key Enzymes : The compound may bind to specific enzymes or receptors involved in cell signaling pathways, disrupting normal cellular functions.

- Membrane Disruption : Similar compounds have been observed to disrupt the plasma membrane integrity of fungal cells, leading to cell death .

Synthesis and Modification

The synthesis of this compound typically involves several steps, including:

- Preparation of pyrazine and pyrrole intermediates.

- Coupling reactions involving nucleophilic substitution and cyclization.

- Optimization of reaction conditions (temperature, solvent) to enhance yield and purity.

Q & A

Q. What are the established synthetic routes for 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, and how are yields optimized?

The compound can be synthesized via multi-step reactions involving pyrrole and pyrazine derivatives. Key steps include:

- Coupling reactions : Use of sodium hydroxide in alcoholic solutions to facilitate nucleophilic substitutions, as seen in pyrrole-acetophenone derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (methanol) for isolating high-purity products .

- Optimization : Yields (67–85%) depend on reaction time (24–30 hours), temperature (reflux conditions), and stoichiometric ratios of reagents .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

- Spectroscopy :

- 1H/13C NMR : Peaks at δ 1.8–2.5 ppm (pyrrolidine CH2 groups) and δ 8.2–8.5 ppm (pyrazine protons) confirm substituent positions .

- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) validate functional groups .

- Melting Point Analysis : Consistency with literature values (e.g., 86–155°C for analogous pyrrole derivatives) ensures purity .

Q. What safety protocols are critical when handling this compound?

Based on structurally related compounds:

- Hazard Classification : Acute toxicity (oral/dermal/inhalation, Category 4) under EU-GHS/CLP .

- Mitigation : Use fume hoods, PPE (gloves, lab coats), and emergency protocols (e.g., 5% NaOH for spills) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry and regioselectivity of substituents in this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrazine oxygen, favoring substitution at the pyrrolidine’s 3-position .

- Temperature : Reflux (100–120°C) promotes thermodynamic control, stabilizing bulkier substituents (e.g., pyrazine) in equatorial positions .

- Catalysts : Bases like NaH improve deprotonation efficiency for pyrrole N-alkylation .

Q. What computational or experimental methods elucidate its bioactivity mechanisms?

- Molecular Docking : Pyrazine and pyrrole moieties interact with enzyme active sites (e.g., kinases) via π-π stacking and hydrogen bonding .

- Enzyme Assays : IC50 values against targets (e.g., enoyl-ACP reductase) quantify inhibitory potency, with structural analogs showing IC50 < 10 µM .

- SAR Studies : Nitro-to-amino group reduction (using H2/Pd-C) enhances solubility and target affinity .

Q. How do thermodynamic properties (e.g., sublimation enthalpy) inform formulation stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.